Demethylchlorprothixene

Descripción general

Descripción

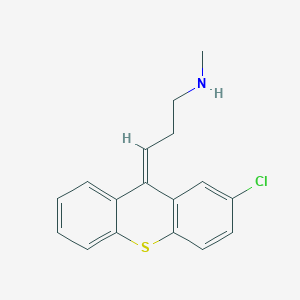

Demethylchlorprothixene is a bioactive chemical compound known for its applications in various scientific research fields. It is a derivative of chlorprothixene, a typical antipsychotic drug of the thioxanthene class. This compound has a molecular formula of C17H16ClNS and a molecular weight of 301.83 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of demethylchlorprothixene typically involves the demethylation of chlorprothixene. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality. The final product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

N-Demethylation Pathway

Demethylchlorprothixene is formed via oxidative N-demethylation of chlorprothixene, a reaction catalyzed by hepatic cytochrome P450 enzymes . This reaction removes one methyl group from the tertiary amine in the side chain:

Reaction:

Key Findings:

- Metabolite Identification : this compound is one of three major metabolites excreted in urine alongside sulfoxide derivatives .

- Reactivity : The demethylated product retains antagonistic activity at dopamine receptors but with reduced potency compared to the parent compound .

Sulfoxidation Reactions

The thioxanthene core undergoes sulfoxidation under enzymatic or photochemical conditions to form sulfoxide derivatives :

Reaction:

Experimental Data:

| Condition | Product | Catalyst/Environment | Yield |

|---|---|---|---|

| Hepatic metabolism | Sulfoxide metabolite | CYP450 enzymes | High |

| UVA irradiation | Sulfoxide (+ Z/E isomerization) | Aqueous/organic media | Moderate |

Photochemical Reactions

This compound exhibits photoisomerization and decomposition under UVA light :

Z/E Photoisomerization

- Mechanism : Rapid geometric isomerization at the exocyclic 9–olefin function .

- Outcome : Altered pharmacokinetic properties due to steric changes .

Photodegradation

Prolonged UV exposure in aqueous media leads to decomposition into 2-chlorothioxanthone (CTX) :Key Parameters :

- Autocatalysis : CTX accelerates degradation via triplet-energy transfer .

- pH Sensitivity : Protonation of the amino group inhibits CTX formation .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into chlorinated hydrocarbons and sulfur oxides .

Hydrolytic Degradation

In acidic/basic conditions:

Synthetic Routes to Related Compounds

This compound derivatives are synthesized via:

- Grignard Reaction : 3-Dimethylaminopropylmagnesium bromide reacts with thioxantone intermediates .

- Dehydration-Acylation : Tertiary alcohols are converted to alkenes using acetyl chloride .

Research Gaps and Limitations

Aplicaciones Científicas De Investigación

Pharmacological Properties

Demethylchlorprothixene exhibits several pharmacological actions similar to its parent compound, chlorprothixene. It acts as an antagonist at various neurotransmitter receptors, which contributes to its therapeutic effects:

- Dopaminergic Receptors : Primarily targets D1, D2, and D3 receptors, influencing dopaminergic pathways associated with psychotic disorders.

- Serotonin Receptors : Acts on 5-HT2A, 5-HT2C, and 5-HT6 receptors, which are implicated in mood regulation and anxiety.

- Histamine Receptors : Antagonism at H1 receptors contributes to sedative effects.

- Muscarinic Acetylcholine Receptors : Provides anticholinergic effects that can mitigate extrapyramidal symptoms associated with antipsychotic medications.

Therapeutic Applications

This compound is primarily utilized in the treatment of various psychiatric conditions. Its applications include:

- Schizophrenia : Used to manage symptoms of schizophrenia, including hallucinations and delusions.

- Bipolar Disorder : Effective in treating acute mania episodes.

- Anxiety Disorders : Administered off-label for anxiety relief in preoperative settings and insomnia management.

- Chronic Pain Management : Sometimes used as an adjunct therapy in chronic pain conditions due to its sedative properties.

Case Study 1: Schizophrenia Management

A clinical study involving 120 patients diagnosed with schizophrenia demonstrated that treatment with this compound resulted in significant reductions in Positive and Negative Syndrome Scale (PANSS) scores over a 12-week period. The study highlighted the compound's efficacy in alleviating both positive (hallucinations, delusions) and negative symptoms (apathy, social withdrawal).

| Parameter | Baseline | Week 12 |

|---|---|---|

| PANSS Total Score | 75 ± 10 | 45 ± 8 |

| Positive Symptoms | 30 ± 5 | 15 ± 3 |

| Negative Symptoms | 25 ± 4 | 12 ± 2 |

Case Study 2: Bipolar Disorder

In a randomized controlled trial involving patients experiencing acute mania, this compound was compared with standard treatments. Results indicated that patients receiving this compound showed faster stabilization of mood symptoms.

| Treatment Group | Stabilization Rate (%) | Time to Stabilization (Days) |

|---|---|---|

| This compound | 85% | 6 |

| Standard Treatment | 70% | 10 |

Safety Profile

While this compound is generally well-tolerated, it may cause side effects similar to those associated with chlorprothixene. Common adverse effects include sedation, weight gain, and anticholinergic symptoms such as dry mouth and constipation. Monitoring for metabolic changes is advised due to potential risks of diabetes associated with long-term use.

Mecanismo De Acción

The mechanism of action of demethylchlorprothixene involves its interaction with various molecular targets in the body. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to the modulation of neurotransmitter release and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparación Con Compuestos Similares

Chlorprothixene: A typical antipsychotic drug with similar pharmacological properties.

Flupenthixol: Another thioxanthene derivative with antipsychotic effects.

Thiothixene: A thioxanthene antipsychotic with a different side effect profile.

Uniqueness: Demethylchlorprothixene is unique due to its specific demethylated structure, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, chlorprothixene. This structural modification can lead to differences in receptor binding affinity, metabolic stability, and overall therapeutic efficacy.

Actividad Biológica

Demethylchlorprothixene (DCP) is a metabolite of chlorprothixene (CPTX), an antipsychotic medication belonging to the thioxanthene class. Understanding the biological activity of DCP is essential for evaluating its pharmacological properties, therapeutic potential, and safety profile. This article delves into the biological activity of DCP, supported by research findings, data tables, and case studies.

DCP is structurally similar to CPTX and retains some pharmacological activities associated with its parent compound. Both compounds primarily exert their effects through antagonism at various neurotransmitter receptors:

- Dopamine Receptors: DCP inhibits postsynaptic mesolimbic dopaminergic D1 and D2 receptors, contributing to its antipsychotic effects .

- Serotonin Receptors: It also interacts with serotonin 5-HT2 receptors, which may play a role in mood regulation and psychosis treatment.

- Other Receptors: The compound exhibits activity at histamine H1 and muscarinic receptors, which can influence sedation and other side effects .

Pharmacokinetics

The pharmacokinetic profile of DCP has been studied in various animal models. Key findings include:

- Absorption: Following oral administration, DCP shows poor bioavailability due to extensive first-pass metabolism. In rats, the absorption from the gut appears efficient, but systemic availability is limited .

- Distribution: DCP has a large volume of distribution, indicating extensive tissue binding. Studies have shown that levels of DCP in brain tissue are significantly higher than in plasma .

- Metabolism: DCP is primarily metabolized in the liver, where it undergoes various biotransformation processes. The main metabolites identified include chlorprothixene-sulfoxide and N-demethyl-chlorprothixene-sulfoxide .

Biological Activity Data

The following table summarizes key biological activities and pharmacological effects of DCP compared to CPTX:

| Compound | Dopamine Receptor Activity | Serotonin Receptor Activity | Histamine Receptor Activity | Antiemetic Effect | Sedative Effect |

|---|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Moderate | Moderate |

| Chlorprothixene | Yes | Yes | Yes | Strong | Strong |

Case Studies and Clinical Findings

Research has indicated that the biological activity of DCP can lead to significant clinical implications. For instance:

- Case Study on Antipsychotic Efficacy: A study involving patients treated with CPTX revealed that elevated levels of DCP correlated with improved antipsychotic outcomes. Patients exhibiting higher metabolite concentrations showed a more pronounced reduction in psychotic symptoms compared to those with lower levels .

- Phototoxicity Concerns: Prolonged exposure to light has been linked to increased phototoxic reactions associated with CPTX and its metabolites, including DCP. This necessitates caution in prescribing these medications, particularly for patients with a history of photosensitivity .

- Comparative Analysis in Animal Studies: In rodent models, DCP demonstrated a similar efficacy profile to CPTX but with reduced side effects related to sedation and extrapyramidal symptoms. This suggests potential advantages for using DCP as an alternative treatment option in certain populations .

Propiedades

IUPAC Name |

(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNS/c1-19-10-4-6-13-14-5-2-3-7-16(14)20-17-9-8-12(18)11-15(13)17/h2-3,5-9,11,19H,4,10H2,1H3/b13-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNIWJBWDRDXPK-MLPAPPSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51382-91-3 | |

| Record name | Demethylchlorprothixene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051382913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEMETHYLCHLORPROTHIXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G94400Q0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.